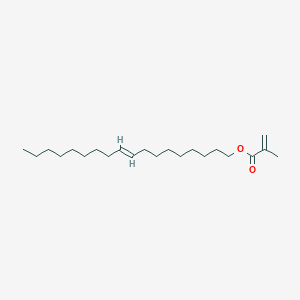
9-Octadecenyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenyl methacrylate is an organic compound with the molecular formula C22H40O2. It is a methacrylate ester derived from methacrylic acid and 9-octadecen-1-ol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-octadecenyl methacrylate typically involves the esterification of methacrylic acid with 9-octadecen-1-ol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure product. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-Octadecenyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Addition: The double bond in the octadecenyl group can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Typically involves nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Polymerization: Produces poly(this compound) or copolymers with desired properties.
Substitution: Forms substituted methacrylate esters.
Addition: Results in halogenated or hydrogenated derivatives.
Scientific Research Applications
9-Octadecenyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used to synthesize functional polymers with specific properties for coatings, adhesives, and sealants.
Biomedicine: Incorporated into drug delivery systems and biomedical devices due to its biocompatibility.
Environmental Science: Utilized in the development of materials for oil spill cleanup and water purification.
Mechanism of Action
The mechanism of action of 9-octadecenyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The ester group provides reactivity, while the long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers. These properties make it suitable for various applications, including hydrophobic coatings and flexible materials .
Comparison with Similar Compounds
Similar Compounds
Octadecyl methacrylate: Similar in structure but lacks the double bond in the alkyl chain.
Stearyl methacrylate: Another methacrylate ester with a saturated alkyl chain.
Lauryl methacrylate: Contains a shorter alkyl chain compared to 9-octadecenyl methacrylate.
Uniqueness
This compound is unique due to its unsaturated alkyl chain, which provides additional reactivity and flexibility. This makes it particularly useful in applications requiring specific mechanical and chemical properties .
Properties
CAS No. |
45280-68-0 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h11-12H,2,4-10,13-20H2,1,3H3/b12-11+ |
InChI Key |
BXOBFMUWVVHLFK-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)C(=C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
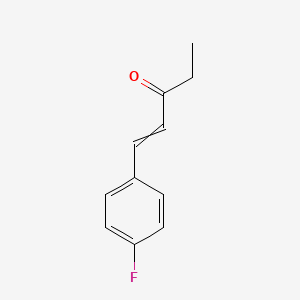
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
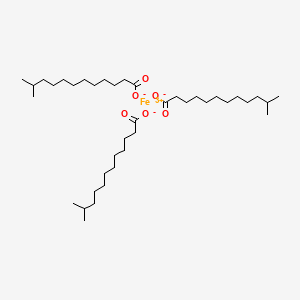
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
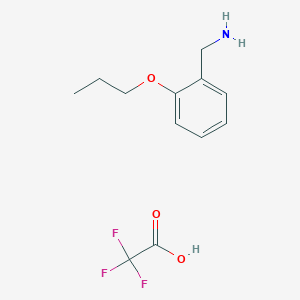

![N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine](/img/structure/B12641117.png)
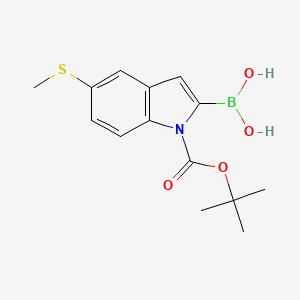
![6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene](/img/structure/B12641130.png)
